1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde
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Overview
Description
1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring, a hydroxyethyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde typically involves the reaction of cyclohexene with ethylene oxide in the presence of a catalyst to introduce the hydroxyethyl group. This is followed by the oxidation of the resulting alcohol to form the aldehyde group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems are often employed to achieve consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
3-Cyclohexene-1-carboxaldehyde: Shares the cyclohexene ring and aldehyde group but lacks the hydroxyethyl group.
1-Cyclohexene-1-carboxaldehyde: Similar structure but without the hydroxyethyl group.
2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde: Contains a chloro and hydroxymethylene group instead of hydroxyethyl.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c10-7-6-9(8-11)4-2-1-3-5-9/h1-2,8,10H,3-7H2 |
InChI Key |
YTHRVEHTCHDWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)(CCO)C=O |
Origin of Product |
United States |
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